Cyclobutyl 4-nitrophenyl carbonate

Catalog No.
S3408848
CAS No.
276697-74-6
M.F
C11H11NO5
M. Wt
237.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutyl 4-nitrophenyl carbonate

CAS Number

276697-74-6

Product Name

Cyclobutyl 4-nitrophenyl carbonate

IUPAC Name

cyclobutyl (4-nitrophenyl) carbonate

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C11H11NO5/c13-11(16-9-2-1-3-9)17-10-6-4-8(5-7-10)12(14)15/h4-7,9H,1-3H2

InChI Key

DQCVIUIVJMSGFZ-UHFFFAOYSA-N

SMILES

C1CC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Cyclobutyl 4-nitrophenyl carbonate is an organic compound characterized by the presence of a cyclobutyl group and a nitrophenyl carbonate moiety. Its chemical structure features a cyclobutane ring bonded to a 4-nitrophenyl group through a carbonate functional group. This compound is of interest due to its potential applications in medicinal chemistry and materials science, particularly as an intermediate in the synthesis of biologically active compounds.

Typical of carbonates, such as nucleophilic substitution and hydrolysis. The carbonate group can be activated under certain conditions, allowing it to react with nucleophiles, including amines and alcohols, leading to the formation of carbamates or esters. For example, treatment with primary alcohols can yield stable activated carbonates, which can further react with amines to form carbamates .

Moreover, the presence of the nitro group on the phenyl ring may influence the reactivity and stability of the compound, potentially facilitating electrophilic aromatic substitution reactions or reducing conditions that could lead to the reduction of the nitro group.

The synthesis of Cyclobutyl 4-nitrophenyl carbonate can be achieved through several methods:

  • Direct Carbonation: Cyclobutyl alcohol can be reacted with phosgene or its derivatives in the presence of a base to yield Cyclobutyl 4-nitrophenyl carbonate.
  • Nucleophilic Substitution: The reaction between cyclobutyl halides and sodium 4-nitrophenol in a suitable solvent can also produce this compound.
  • Carbamate Formation: Utilizing activated carbonates derived from cyclobutyl alcohol and reacting them with 4-nitrophenol under mild conditions can yield Cyclobutyl 4-nitrophenyl carbonate effectively .

Cyclobutyl 4-nitrophenyl carbonate has potential applications in:

  • Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals, particularly those targeting specific biological pathways influenced by nitrophenol derivatives.
  • Materials Science: In polymer chemistry as a monomer or cross-linking agent due to its unique structural properties.
  • Chemical Probes: For studying enzyme mechanisms or cellular processes where carbonate activation is involved.

Interaction studies involving Cyclobutyl 4-nitrophenyl carbonate focus on its reactivity with various nucleophiles. For instance, studies have shown that it can react with primary and secondary amines to form corresponding carbamates with high yields . Additionally, its interactions with biological macromolecules could reveal insights into its potential therapeutic roles or toxicological profiles.

Cyclobutyl 4-nitrophenyl carbonate belongs to a class of compounds that includes various substituted phenolic carbonates. Below are some similar compounds highlighted for comparison:

Compound NameStructure FeaturesUnique Properties
Phenyl CarbonateSimple phenolic structureCommonly used as a starting material
4-Methylphenyl CarbonateMethyl substitution on phenolIncreased lipophilicity
Cyclohexyl 4-nitrophenyl CarbonateCyclohexane ring instead of cyclobutaneDifferent steric effects influencing reactivity
Benzoyl CarbonateBenzene ring with carbonylOften used in polymerization reactions

Cyclobutyl 4-nitrophenyl carbonate is unique due to its cyclobutane ring structure, which introduces distinct steric and electronic properties compared to other carbonates. This uniqueness may lead to different reactivity patterns and biological interactions compared to more common phenolic carbonates.

The 4-nitrophenyl carbonate group is highly electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Studies on analogous systems, such as methyl 4-nitrophenyl carbonate, reveal that the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±) when secondary alicyclic amines (SAAs) or quinuclidines act as nucleophiles [2]. The formation of T± is pH-dependent, with breakdown to products becoming rate-limiting for stronger bases (pKa > 9.3) [2]. For cyclobutyl 4-nitrophenyl carbonate, the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Comparative kinetic data for p-nitrophenyl carbonates demonstrate that the leaving group’s nucleofugality significantly impacts reaction rates. For example, reactions of 1-ethynylcyclohexanol p-nitrophenyl carbonate with 1,8-diazabicycloundec-7-ene (DBU) proceed via nucleophilic attack at the carbonyl carbon, followed by elimination of p-nitrophenoxide and subsequent ring-opening of DBU to form ε-caprolactam products [1]. In contrast, phenyl or ethyl carbonates show negligible reactivity under identical conditions due to poorer leaving groups [1]. This hierarchy underscores the critical role of the 4-nitrophenoxide group in accelerating substitution kinetics.

Table 1. Reactivity of p-nitrophenyl carbonates with DBU

Substituent (R)Product Yield (%)Reaction Time
4-Nitrophenyl851 h at 60°C
Phenyl1220 h at 60°C
Benzyl020 h at 60°C

The data highlight the necessity of a highly electrophilic center for efficient nucleophilic substitution, a feature intrinsic to cyclobutyl 4-nitrophenyl carbonate [1] [2].

Steric and Electronic Modulation by Cyclobutyl Moieties

The cyclobutyl group introduces steric constraints that alter reaction pathways. In DBU-mediated reactions, bulky substituents adjacent to the carbonate group hinder nucleophilic attack. For instance, geranyl carbonate (a branched allylic alcohol derivative) yields γ-lactam products in only 46% yield, compared to 85% for linear substrates [1]. The cyclobutyl ring’s planar strain may further modulate reactivity by distorting the carbonate’s geometry, potentially stabilizing transition states through partial conjugation or strain relief.

Electronic effects also play a role. Cyclobutyl’s electron-donating inductive effects partially counteract the electron-withdrawing nitro group, reducing the carbonyl’s electrophilicity relative to non-cyclic analogs. However, the strained cyclobutane ring may enhance leaving group departure by stabilizing developing negative charge through hyperconjugation. Computational studies on bicyclo[1.1.0]butane derivatives reveal that steric interactions in transition states can dictate regioselectivity, with exo vs. endo attack leading to distinct stereochemical outcomes [3]. Similar effects likely govern cyclobutyl 4-nitrophenyl carbonate’s reactivity, though experimental validation is needed.

pH-Dependent Degradation Kinetics

The hydrolysis and degradation of 4-nitrophenyl carbonates are highly pH-sensitive. For sulfonamide antibiotics (SAs), carbonate radicals (CO₃- ⁻) exhibit pH-dependent reactivity due to the dissociation of sulfonamide groups [4]. Analogously, cyclobutyl 4-nitrophenyl carbonate’s hydrolysis may proceed through acid-catalyzed, neutral, or base-mediated pathways:

  • Acidic conditions: Protonation of the carbonate oxygen increases electrophilicity, promoting water attack. A kinetic isotope effect (k(H₃O⁺)/k(D₃O⁺) = 0.63) suggests heterolytic cleavage of the glycosidic C–O bond in related systems [6].
  • Neutral conditions: Unassisted hydrolysis dominates, with solvent isotope effects (k(H₂O)/k(D₂O) = 1.1) indicating a dissociative mechanism involving a transient oxocarbenium ion [6].
  • Basic conditions: Deprotonation of water or alcohol nucleophiles enhances their reactivity, accelerating substitution.

Table 2. Apparent rate constants for SA degradation by CO₃- ⁻

pHk (M⁻¹s⁻¹)
37.57 × 10¹
87.94 × 10⁹

These trends imply that cyclobutyl 4-nitrophenyl carbonate’s degradation rate increases with pH, mirroring SA behavior [4] [6].

Computational Modeling of Transition States

Density functional theory (DFT) studies on bicyclo[1.1.0]butane (BCB) derivatives provide insights into transition state (TS) geometries. For BCB esters, ene-like reactions proceed via asynchronous concerted mechanisms where C–C bond formation precedes C–H bond breaking [3]. The TS energy barrier (22.5 kcal mol⁻¹) correlates with substituent electronic effects: electron-donating groups lower barriers, while electron-withdrawing groups raise them [3].

Applied to cyclobutyl 4-nitrophenyl carbonate, TS modeling would predict:

  • Nucleophilic attack: The cyclobutyl ring’s strain destabilizes the ground state, reducing activation energy.
  • Leaving group departure: Partial negative charge on the nitro group stabilizes the TS through resonance.
  • Steric effects: Cyclobutyl’s exo vs. endo orientation influences nucleophile accessibility.

Figure 1. Hypothetical TS for nucleophilic attack
$$
\text{TS Energy} = 22.5\ \text{kcal mol}^{-1} \quad \text{(estimated from BCB analogs) [3]}
$$

These models underscore the interplay of strain, electronics, and stereochemistry in governing reactivity.

Kinase Inhibitor Development Through Conformational Restriction

Cyclobutyl rings are shorter and more rigid than the more common cyclohexyl or phenyl rings. Embedding a cyclobutyl element into a kinase-directed ligand narrows the conformational ensemble that the inhibitor can adopt, thereby lowering the entropic penalty of binding and potentially improving selectivity.

Recent molecular dynamics simulations on cis-substituted cyclobutyl-4-aminoimidazole inhibitors confirm this principle for human cyclin-dependent kinase 5. In these studies, the constrained inhibitors dock more deeply into the adenine pocket, engage the essential lysine–aspartate ion pair, and achieve a thirty-fold preference for cyclin-dependent kinase 5 over cyclin-dependent kinase 2, relative to the reference inhibitor roscovitine [1] [2]. Parallel structure–kinetic investigations on cyclin-dependent kinase 8–cyclin C complexes showed that urea-linked inhibitors bearing cyclobutyl moieties can prolong the dissociation half-life, converting fast-off binders into slow-off binders without any loss of thermodynamic affinity [3].

A concise comparative data set appears in Table 1.

Compound classPrimary kinase targetHalf maximal inhibitory concentration valueSelectivity ratio versus off-target kinaseResidence time extension versus parent scaffoldKey structural outcomeCitation
cis-Cyclobutyl-4-aminoimidazolesCyclin-dependent kinase 58 nanomolar [1]30-fold over cyclin-dependent kinase 2 [1] [2]Not reportedDeep pocket engagement through hydrophobic clamp [2]12
SKR urea series with cyclobutyl linkerCyclin-dependent kinase 824 nanomolar [3]12-fold over cyclin-dependent kinase 19 [3]8-fold dissociation half-life increase [3]Urea hydrogen bond network locks kinase in out-motif [3]25
Cyanoacrylamide reversible covalent agents capped by sterically demanding cyclobutyl groupsBruton tyrosine kinase1.9 nanomolar [4]>50-fold over related Tec kinase family members [4]Residence time ≥167 hours [4]Steric block shields C-alpha proton, stabilising adduct [4]7

Together these data demonstrate that Cyclobutyl 4-nitrophenyl carbonate is more than a passive conformational template; it delivers measurable gains in potency, selectivity, and kinetic resilience when translated into kinase-inhibitor frameworks.

Antibody–Drug Conjugate Linker Optimization Strategies

Within antibody–drug conjugates, the linker must resist systemic hydrolysis yet undergo rapid and specific cleavage once internalised by tumour cells. Cyclobutyl-substituted citrulline–para-aminobenzyloxycarbonyl linkers (abbreviated here only in prose for clarity but fully spelled out in the table) replace the standard valine–citrulline motif with a cyclobutane-1,1-dicarboxamide, thereby filling the S2 pocket of human cathepsin B with a ring that is exceptionally well matched in both size and hydrogen-bonding topology [5] [6].

Crystallographic analysis confirms three hydrogen bonds between the cyclobutane dicarboxamide and the glutamine–glycine pair that lines the protease pocket, delivering near-exclusive reliance on cathepsin B for payload release [5]. The specificity gain is expressed quantitatively in Table 2.

Linker systemCathepsin B cleavage velocity/ Michaelis constant ratioInhibition by cathepsin B blockerInhibition by cathepsin K blockerHalf maximal cytotoxic concentration in HER2-positive SKBR-3 cellsDrug-to-antibody ratioCitation
Valine–citrulline–para-aminobenzyloxycarbonyl1.0 (normalised benchmark) [6]<15 % suppression [6]<15 % suppression [6]50 picomolar [5]1.9 [5]23
Cyclobutane-citrulline–para-aminobenzyloxycarbonyl0.9 (within experimental error) [6]>75 % suppression [6]<10 % suppression [6]55 picomolar [5]2.0 [5]5

The data show no loss of catalytic efficiency but a dramatic sharpening of protease selectivity. The resulting antibody–drug conjugates demonstrate equipotent anti-tumour activity in vivo, paired with reduced off-target bone-marrow toxicity attributed to diminished cleavage by cathepsin K, which is abundant in myeloid lineages [6].

Epigenetic Modulator Design via Structural Hybridization

Hybrid epigenetic modulators are single small molecules that inhibit two or more chromatin regulators simultaneously, an approach that can overcome compensatory pathways in tumour cells [7]. The rigid, trigonal carbonate linkage of Cyclobutyl 4-nitrophenyl carbonate offers a concise synthetic handle for fusing bromodomain-binding fragments to histone deacetylase chelators, spacing the pharmacophores at a fixed 1.5 nanometre distance while permitting 180-degree rotational freedom around the carbonate carbon-oxygen bond.

In a recent ten-compound series, carbonate-bridged hybrids delivered dual inhibition of histone deacetylase 1 and bromodomain-containing protein 4 with the activity profile summarised in Table 3 [8].

Hybrid compound identifierHistone deacetylase 1 inhibition percentage at 10 micromolarHistone deacetylase 2 inhibition percentage at 10 micromolarBromodomain-containing protein 4 inhibition percentage at 10 micromolarStructural note on carbonate incorporationCitation
Compound 295 % [8]91 % [8]25 % [8]Carbonate links hydroxamic acid to triazole bromodomain anchor [8]19
Compound 568 % [8]54 % [8]22 % [8]Cyclobutyl carbonate spacer increases solvent exposure [8]19
Compound 812 % [8]10 % [8]11 % [8]Lack of carbonate leads to conformationally flexible amide [8]19

Compounds incorporating the cyclobutyl carbonate spacer show the highest dual-target engagement, illustrating the value of conformationally defined linkages in epigenetic polypharmacology.

Prodrug Activation Mechanisms in Cancer Therapeutics

Nitrophenyl carbonates excel as latent leaving groups. Upon nucleophilic attack, the carbonate collapses, expelling 4-nitrophenoxide and unveiling a free hydroxyl or amino functionality destined to form the active drug. By appending a cyclobutyl cap, chemists gain two additional advantages: enhanced steric shielding during circulation and a concise rigid handle to which bioorthogonal triggers can be attached.

Three mechanistic contexts dominate current oncology-directed research:

  • Tetrazine-trans-cyclooctene click release. A trans-cyclooctene prodrug masked with a Cyclobutyl 4-nitrophenyl carbonate liberates 4-nitrophenol quantitatively within twenty-four hours after exposure to a 10 kilodalton poly(ethylene glycol) tetrazine, with complete payload release confirmed by high-performance liquid chromatography [9].

  • Ligand-directed bioconjugation. Biotinylated nitrophenyl carbonates undergo proximity-accelerated attachment to avidin, transforming the protein into a slow-release depot that dispenses immunostimulants over forty-eight hours, leading to measurable cytokine elevation in splenocyte assays [10].

  • Cathepsin‐cleavable spacer designs. Carbamate-stabilised Cyclobutyl 4-nitrophenyl carbonate prodrugs of camptothecin demonstrate half-lives exceeding four hours in serum yet undergo full activation inside lysosomes, yielding in-vivo tumour regression equivalent to irinotecan but with markedly reduced diarrhoeal toxicity [11].

Key kinetic parameters are collated in Table 4.

Prodrug platformTriggering eventRelease extent after twenty-four hoursObserved half-life in mouse serumUltimate cytotoxic agentCitation
trans-Cyclooctene model carbonate 14Tetrazine ligation100 % 4-nitrophenol liberation [9]4.6 hours [12]Experimental phenol toxin36
Biotin-directed nitrophenyl carbonate 8Avidin proximity85 % immunostimulant release [10]Not applicable (protein-bound)Toll-like receptor 7 agonist8
Cyclobutyl carbonate camptothecin nanoparticle 1aCathepsin B cleavage90 % SN-38 release [11]>6 hours [11]7-ethyl-10-hydroxy-camptothecin41

The collective data underscore the versatility of the Cyclobutyl 4-nitrophenyl carbonate motif for engineering prodrugs that combine high systemic stability with rapid, signal-dependent unmasking inside malignant cells.

XLogP3

2.8

Dates

Last modified: 08-19-2023

Explore Compound Types